Benzylhydrazine hydrochloride

Übersicht

Beschreibung

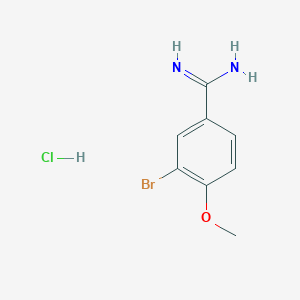

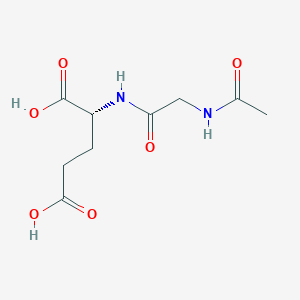

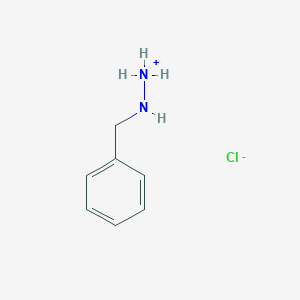

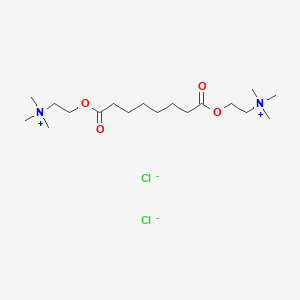

Benzylhydrazine hydrochloride, also known as Benzylhydrazine dihydrochloride, is a chemical compound with the linear formula C6H5CH2NHNH2 · 2HCl . It has a molecular weight of 195.09 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of Benzylhydrazine hydrochloride is represented by the linear formula C6H5CH2NHNH2 · 2HCl . The molecular weight of this compound is 195.09 .

Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells Enhancement

BHC: has been identified as a critical component in the development of high-performance perovskite solar cells (PSCs). It acts as a reductant that can restore degraded perovskite precursor solutions by reducing iodine (I2) back to iodide (I−). This process not only improves the reproducibility of PSCs but also enhances their power conversion efficiency. A notable achievement includes reaching a record value of 23.2% efficiency in blade-coated PSCs .

Stabilization of Photovoltaic Materials

In the realm of photovoltaics, BHC plays a vital role in stabilizing the precursor solutions used for large-area perovskite modules. These solutions are prone to degradation when iodide ions are oxidized to diatomic iodine during storageBHC effectively prevents this deterioration, thereby maintaining the performance and longevity of the solar cells .

Reduction of Charge Traps in Films

The addition of BHC to perovskite films leads to a substantial reduction in the density of charge traps, particularly in the shallow trap depth region. This results in improved film crystallinity and photoluminescence intensity, which are crucial for the efficient operation of solar cells .

Operational Stability of Solar Devices

BHC: residuals in perovskite films contribute to the operational stability of PSCs. They mitigate the generation of iodine during light soaking, which otherwise induces shallow charge traps and accelerates the decomposition of perovskite materials. Devices treated with BHC have shown almost zero degradation after 1000 hours of operation at maximum power point .

Enhancing Mini-Module Efficiency

Beyond individual solar cells, BHC has been instrumental in the production of perovskite mini-modules. By reducing film defects and suppressing charge recombination, BHC has enabled the fabrication of mini-modules with efficiencies up to 18.5% , marking a significant advancement in the field .

Cost-Effective Manufacturing

The use of BHC as a low-cost reductant aligns with the industry’s goal of scalable and cost-effective manufacturing of solar cells. Its ability to restore aged precursor solutions without the need for expensive materials or processes makes it an attractive option for commercial-scale production .

Improving Device Reproducibility

One of the longstanding challenges in the PSC community is the poor reproducibility of device performancesBHC addresses this issue by enabling consistent fabrication of high-efficiency devices from precursor solutions that would otherwise yield subpar results due to aging .

Contribution to Sustainable Energy Solutions

Finally, the application of BHC in improving the efficiency and stability of PSCs contributes to the broader goal of developing sustainable energy solutions. By enhancing the performance of solar technology, BHC supports the transition towards renewable energy sources, which is crucial for addressing global energy challenges .

Safety and Hazards

Benzylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzylhydrazine hydrochloride (BHC) is a chemical compound that primarily targets the iodide anions and organic cations in perovskite precursor inks . The compound acts as a reductant, preventing the breakdown of organic cations and retarding the buildup of iodine .

Mode of Action

BHC interacts with its targets through protonation and dehydration mechanisms . It converts into harmless volatile compounds, thereby preserving the crystallization of perovskite films and the performance of solar cells .

Biochemical Pathways

The primary biochemical pathway affected by BHC involves the conversion of iodine to iodide ions . By reducing iodine to iodide, BHC prevents the oxidation of iodide anions, a process that can hinder the performance of perovskite solar cells . The compound also prevents the breakdown of organic cations, thereby preserving the integrity of the perovskite precursor inks .

Result of Action

The action of BHC results in the preservation of perovskite film crystallization and the enhancement of solar cell performance . By preventing the breakdown of organic cations and retarding the buildup of iodine, BHC helps maintain the integrity of perovskite precursor inks, leading to the production of high-performance perovskite solar cells .

Action Environment

The efficacy and stability of BHC are influenced by environmental factors such as storage conditions and the presence of air . For instance, the precursor solutions change from colorless to light yellow over two days when stored in air, indicating the formation of I3− (the I2 adduct of I−). The addition of bhc reverses the solution to colorless, consistent with the reduction of the oxidized species to i− . This suggests that BHC’s action is more effective in a controlled environment where exposure to air is minimized .

Eigenschaften

IUPAC Name |

benzylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7, 555-96-4 (Parent) | |

| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90147998 | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylhydrazine hydrochloride | |

CAS RN |

20570-96-1, 1073-62-7 | |

| Record name | Benzylhydrazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylhydrazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial activities of Benzylhydrazine hydrochloride derivatives?

A: While Benzylhydrazine hydrochloride itself wasn't tested for antimicrobial activity in the provided research, a study explored the synthesis and antimicrobial effects of various N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, some of which are derivatives of Benzylhydrazine hydrochloride. [] Among these, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) demonstrated the most potent activity against Candida albicans compared to the reference drug cycloheximide. [] This highlights the potential of Benzylhydrazine hydrochloride derivatives as a source for novel antimicrobial agents.

Q2: Can Benzylhydrazine hydrochloride be used to improve the performance of perovskite solar cells?

A: Yes, research indicates that Benzylhydrazine hydrochloride (BHC) can significantly enhance the performance and reproducibility of perovskite solar cells (PSCs). [] This is achieved through BHC's ability to reduce detrimental iodine (I2), which forms in degraded organic iodide perovskite precursors, back to iodide ions (I−). [] This reduction process minimizes I3−-induced charge traps within the perovskite films, leading to improved efficiency and stability of PSCs. []

Q3: How does the structure of Benzylhydrazine hydrochloride-derived compounds influence their anti-cancer activity?

A: A study investigated the in vitro antiproliferative activity of eighteen novel pyrimidine derivatives synthesized from Benzylhydrazine hydrochloride against three cancer cell lines: HEPG2, MCF7, and HCT-116. [] Notably, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) exhibited remarkable potency with an IC50 value of 0.7 μmol L-1. [] This suggests that specific structural modifications within Benzylhydrazine hydrochloride-derived compounds, such as the presence of a p-methoxyphenyl group at the 6-position of the pyrimidine ring, can significantly impact their anti-cancer activity.

Q4: What is known about the metabolism of Benzylhydrazine hydrochloride in biological systems?

A: Research using a P815 mouse neoplasm model investigated the metabolic fate of the antineoplastic methylhydrazine derivative, 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine hydrochloride (MBH). [] This study revealed that the N-methyl group of MBH undergoes oxidation and contributes to the C-1 pool, which is subsequently utilized for the de novo synthesis of adenine and guanine. [] Additionally, the N-methyl group is partially oxidized to CO2 and participates in the methylation of RNA, particularly in the formation of methylated purines like 7-methylguanine. [] While this study focused on MBH, the findings provide valuable insights into the potential metabolic pathways of Benzylhydrazine hydrochloride and its derivatives in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

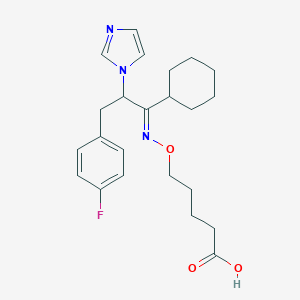

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)